molecular formula C11H19N3O2 B7049266 1-[4-(1,2-Oxazol-3-ylmethyl)piperazin-1-yl]propan-2-ol

1-[4-(1,2-Oxazol-3-ylmethyl)piperazin-1-yl]propan-2-ol

Cat. No.: B7049266
M. Wt: 225.29 g/mol
InChI Key: RARXQAGTJAOKBF-UHFFFAOYSA-N
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Description

1-[4-(1,2-Oxazol-3-ylmethyl)piperazin-1-yl]propan-2-ol is a heterocyclic compound that features both an oxazole and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,2-Oxazol-3-ylmethyl)piperazin-1-yl]propan-2-ol typically involves multi-step procedures. One common method starts with the preparation of the oxazole ring, followed by the introduction of the piperazine moiety. The final step involves the addition of the propan-2-ol group. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve efficiency and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment .

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,2-Oxazol-3-ylmethyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, such as temperature and solvent choice, are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-[4-(1,2-Oxazol-3-ylmethyl)piperazin-1-yl]propan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(1,2-Oxazol-3-ylmethyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and oxazole-containing molecules. Examples include:

Uniqueness

1-[4-(1,2-Oxazol-3-ylmethyl)piperazin-1-yl]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

1-[4-(1,2-oxazol-3-ylmethyl)piperazin-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-10(15)8-13-3-5-14(6-4-13)9-11-2-7-16-12-11/h2,7,10,15H,3-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARXQAGTJAOKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)CC2=NOC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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